N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide
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Overview
Description
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide typically involves the following steps:
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Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, the starting material could be 4-(ethylsulfonyl)benzoic acid, which reacts with hydrazine hydrate to form the corresponding hydrazide.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetic acid, under reflux conditions for several hours.
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Cyclization: : The hydrazide is then cyclized to form the oxadiazole ring. This can be achieved by treating the hydrazide with a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Reaction Conditions: The cyclization reaction is typically performed at elevated temperatures (around 80-100°C) to facilitate ring closure.
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Attachment of the Butyramide Group: : The final step involves the introduction of the butyramide group. This can be done by reacting the oxadiazole intermediate with butyric anhydride or butyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, in a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized for higher yields and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The ethylsulfonyl group can undergo oxidation reactions, potentially forming sulfone or sulfoxide derivatives.
Reagents and Conditions: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : The compound can be reduced to form various derivatives, depending on the functional groups targeted.
Reagents and Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
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Reagents and Conditions: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions may involve reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfonyl group may yield sulfone derivatives, while reduction of the oxadiazole ring could lead to various amine derivatives.
Scientific Research Applications
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Medicinal Chemistry: : The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets such as enzymes and receptors is of significant interest.
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Materials Science: : The compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability and resistance to degradation.
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Biological Studies: : Researchers can use the compound to study various biological processes, including enzyme inhibition, signal transduction, and cellular metabolism.
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Industrial Applications: : The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of other complex organic molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function.
Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in inflammation, cancer progression, or metabolic regulation.
Pathways Involved: The compound may affect pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, or NF-κB signaling, which are crucial in cell proliferation, survival, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-thiadiazol-2-yl)butyramide: Contains a thiadiazole ring instead of an oxadiazole ring.
N-(5-(4-(ethylsulfonyl)phenyl)-1,2,4-oxadiazol-3-yl)butyramide: Different positioning of the oxadiazole ring.
Uniqueness
N-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)butyramide is unique due to the specific combination of its functional groups and the positioning of the oxadiazole ring
Properties
IUPAC Name |
N-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-5-12(18)15-14-17-16-13(21-14)10-6-8-11(9-7-10)22(19,20)4-2/h6-9H,3-5H2,1-2H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLCZINMFBMGFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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